4-Hydroxy Triamterene-d4 Hydrochloride is a deuterated derivative of 4-Hydroxy Triamterene, which itself is a metabolite of Triamterene, a potassium-sparing diuretic used in the treatment of hypertension and edema. The compound is notable for its stable isotope labeling, which facilitates various scientific applications, particularly in pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms can influence the metabolic pathways and pharmacological properties of the compound, making it a valuable tool in research.
4-Hydroxy Triamterene-d4 Hydrochloride is synthesized from 4-Hydroxy Triamterene through deuteration processes. This compound is commercially available from various chemical suppliers and is utilized extensively in research laboratories for its unique isotopic properties.
The compound falls under the category of pharmaceutical intermediates and stable isotope-labeled compounds. Its chemical classification includes being a hydrochloride salt of a phenolic compound, specifically related to the pteridine class of compounds.
The synthesis of 4-Hydroxy Triamterene-d4 Hydrochloride involves several steps:
The molecular formula of 4-Hydroxy Triamterene-d4 Hydrochloride is , with a molecular weight of approximately 309.75 g/mol. The structure features a pteridine ring system with hydroxyl and amine functional groups.
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl
4-Hydroxy Triamterene-d4 Hydrochloride can participate in various chemical reactions:
The mechanism of action of 4-Hydroxy Triamterene-d4 Hydrochloride primarily involves its interaction with biological systems where it alters pharmacokinetic profiles due to deuterium substitution. This substitution can influence drug metabolism by affecting enzymatic reactions and metabolic pathways.
Deuterium incorporation may lead to changes in absorption rates, distribution patterns within biological tissues, metabolic stability, and excretion processes compared to non-deuterated counterparts.
4-Hydroxy Triamterene-d4 Hydrochloride has several scientific applications:
The unique properties of stable isotope-labeled compounds like 4-Hydroxy Triamterene-d4 Hydrochloride make them invaluable tools in modern biochemical research and drug development contexts.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1